molecular formula C19H23N5O B12228593 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12228593
M. Wt: 337.4 g/mol
InChI Key: BSFKTQHYHJTNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridazine moiety, and the final coupling with the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

3-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C19H23N5O/c1-19(2,3)17-6-7-18(23-22-17)25-13-14-8-10-24(12-14)16-5-4-9-21-15(16)11-20/h4-7,9,14H,8,10,12-13H2,1-3H3

InChI Key

BSFKTQHYHJTNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=C(N=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.